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Compound of Interest

Compound Name: ML-00253764 hydrochloride

Cat. No.: B10769235 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural analogs of ML-00253764
hydrochloride, a known antagonist of the melanocortin 4 receptor (MC4R). The information

presented herein is intended to support research and development efforts in the field of MC4R

modulation.

Core Compound: ML-00253764
ML-00253764 is a nonpeptidic, brain-penetrant antagonist of the melanocortin 4 receptor.[1] It

has been identified as 2-[2-[2-(5-bromo-2-methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-

1H-imidazole.[2] The hydrochloride salt form is commonly used in research.

The primary mechanism of action of ML-00253764 is the inhibition of MC4R signaling. This has

been demonstrated through its ability to displace the binding of α-melanocyte-stimulating

hormone (α-MSH) analogs and to attenuate agonist-induced cyclic adenosine monophosphate

(cAMP) production in cells expressing MC4R.[1]

Structure-Activity Relationships and Analog Data
The foundational research on ML-00253764, conducted by Vos and colleagues, explored a

series of benzamidine derivatives to understand the structure-activity relationship (SAR) for

MC4R antagonism and central nervous system (CNS) penetration. While the seminal

publication highlights ML-00253764 as the lead compound, it also alludes to other analogs
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within the same chemical series. These analogs, referred to as compounds 4 and 5 in the initial

study, were found to be potent MC4R antagonists but exhibited poor brain penetration.[3]

Detailed quantitative data for these specific structural analogs is not extensively available in the

public domain. However, the available information allows for a comparative analysis of their

biological activity against ML-00253764.

Compound
ID

Chemical
Structure

Key
Structural
Features

MC4R
Binding
Affinity (Ki,
µM)

Functional
Activity
(IC50, µM)

Brain
Penetration

ML-00253764

2-[2-[2-(5-

bromo-2-

methoxyphen

yl)-ethyl]-3-

fluorophenyl]-

4,5-dihydro-

1H-imidazole

Imidazoline

core with

substituted

phenyl and

phenylethyl

moieties.

0.16[1][4] 0.103[1] Significant[3]

Compound 4
Benzamidine

derivative

Benzamidine

core
- -

Nearly

undetectable[

3]

Compound 5
Benzamidine

derivative

Benzamidine

core
- -

Nearly

undetectable[

3]

Note: Specific structural details and quantitative data for Compounds 4 and 5 are not publicly

available and are inferred from the primary literature.

Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of ML-00253764

and its analogs are crucial for replicating and expanding upon existing research. The following

sections outline the general methodologies employed in the characterization of this class of

compounds.
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Synthesis of 2-Aryl-4,5-dihydro-1H-imidazoles
The synthesis of ML-00253764 and its analogs generally follows a multi-step pathway

culminating in the formation of the 4,5-dihydro-1H-imidazole (imidazoline) ring. A plausible

synthetic route, based on related literature, is as follows:

Preparation of the Phenylacetic Acid Intermediate: The appropriately substituted

phenylacetic acid is a key starting material. For ML-00253764, this would be 2-(5-bromo-2-

methoxyphenyl)acetic acid.

Amidation: The phenylacetic acid is coupled with a substituted 2-aminoacetophenone to form

an amide intermediate.

Cyclization and Reduction: The amide intermediate undergoes cyclization, followed by

reduction of the carbonyl group, to yield the final imidazoline product.

MC4R Radioligand Binding Assay
This assay is used to determine the binding affinity of the compounds for the MC4R.

Membrane Preparation: Membranes are prepared from cells stably expressing the human

MC4R (e.g., HEK293 cells).

Radioligand: A radiolabeled MC4R agonist, such as [125I]-[Nle4, D-Phe7]-α-MSH, is used.

Competition Binding: The cell membranes are incubated with the radioligand and varying

concentrations of the test compound.

Separation and Counting: Bound and free radioligand are separated by filtration, and the

radioactivity of the filters is measured using a gamma counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated

using the Cheng-Prusoff equation.

MC4R Functional Assay (cAMP Accumulation)
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This assay measures the ability of the compounds to antagonize the agonist-induced activation

of MC4R, which is coupled to the Gs protein and stimulates adenylyl cyclase to produce cAMP.

Cell Culture: Cells expressing the human MC4R are plated in multi-well plates.

Agonist Stimulation: The cells are pre-incubated with varying concentrations of the

antagonist (test compound) followed by stimulation with a fixed concentration of an MC4R

agonist (e.g., α-MSH).

cAMP Measurement: The intracellular cAMP levels are measured using a commercially

available assay kit, such as a competitive immunoassay with a fluorescent or luminescent

readout.

Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced

cAMP production (IC50) is determined by non-linear regression analysis.

Visualizations
MC4R Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the melanocortin 4

receptor and the point of intervention for antagonists like ML-00253764.
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MC4R signaling and antagonist action.

Experimental Workflow for Antagonist Characterization
The logical flow for characterizing structural analogs of ML-00253764 is depicted below.
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Workflow for analog characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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